molecular formula C13H20Cl4N2 B030650 BD 1063 Dihydrochloride CAS No. 206996-13-6

BD 1063 Dihydrochloride

Cat. No. B030650
M. Wt: 273.2 g/mol
InChI Key: NXFDBTLQOARIMH-UHFFFAOYSA-N
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Description

BD 1063 Dihydrochloride is a selective σ1 ligand and a putative antagonist . It is a σ1 receptor antagonist, approximately 50-fold selective over σ2 sites and ≥100-fold selective over opioid, PCP, muscarinic, dopamine, α1, α2, β adrenoceptor, 5-HT 1 and 5-HT 2 receptors . It prevents hyperlocomotion following cocaine administration in mice .


Molecular Structure Analysis

The molecular formula of BD 1063 Dihydrochloride is C13H20Cl4N2 . Its molecular weight is 346.12 .


Physical And Chemical Properties Analysis

BD 1063 Dihydrochloride is a white to beige powder . It is soluble to 100 mM in water . It should be stored at room temperature .

Scientific Research Applications

  • Alcohol Abuse and Dependence Treatment : BD-1063 is a sigma receptor antagonist that has shown effectiveness in reducing ethanol intake and reinforcement in animal models of excessive drinking. This suggests its potential as a therapeutic target for treating alcohol abuse and dependence (Sabino et al., 2008).

  • Neuroadaptive Mechanism in Excessive Drinking : The same study highlights its role in suggesting a neuroadaptive mechanism contributing to excessive drinking, further emphasizing its relevance in addiction research.

  • Sigma Site Mechanism in Hypothermia : Another application of BD 1063, as a selective sigma antagonist, has been found in attenuating sigma agonist-induced hypothermia in rats. This reveals an important sigma site mechanism (Rawls et al., 2002).

  • Potential for Novel Treatments in Alcohol Use Disorder : Sigma-1 receptor antagonism through agents like BD 1063 has been noted to reduce alcohol intake and preference in male mice. This also includes the reduction of alcohol-induced hyperalgesia during withdrawal, offering potential pathways for novel treatments for Alcohol Use Disorder and associated pain states (Quadir et al., 2021).

  • Binge Eating Disorder Treatment : The antagonism of Sigma-1 receptors, potentially through BD 1063, can block compulsive-like binge eating. This finding opens up possibilities for treating binge eating disorder (Cottone et al., 2012).

  • Inhibitory Effect on Marble-Burying Behavior : The sigma1 receptor's role is highlighted in the inhibitory effect of certain drugs on marble-burying behavior, indicating a distinct mechanism from other compounds. This further underscores the significance of sigma1 receptor antagonists like BD 1063 in neuropsychiatric research (Egashira et al., 2007).

Safety And Hazards

BD 1063 Dihydrochloride is classified as an eye irritant (Category 2) according to the GHS classification . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended .

properties

IUPAC Name

1-[2-(3,4-dichlorophenyl)ethyl]-4-methylpiperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18Cl2N2.2ClH/c1-16-6-8-17(9-7-16)5-4-11-2-3-12(14)13(15)10-11;;/h2-3,10H,4-9H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXFDBTLQOARIMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCC2=CC(=C(C=C2)Cl)Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20Cl4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00469537
Record name BD 1063 Dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00469537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

BD 1063 Dihydrochloride

CAS RN

206996-13-6, 150208-28-9
Record name BD 1063 Dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00469537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 150208-28-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 206996-13-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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